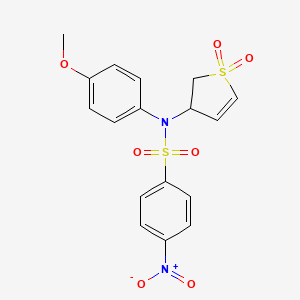

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O7S2/c1-26-16-6-2-13(3-7-16)18(15-10-11-27(22,23)12-15)28(24,25)17-8-4-14(5-9-17)19(20)21/h2-11,15H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAWIONOQBXXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of the nitro group: Nitration of a benzene ring using concentrated nitric acid and sulfuric acid.

Sulfonamide formation: Reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.

Methoxylation: Introduction of the methoxy group via methylation reactions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The primary product would be the corresponding amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring, sulfonamide group, and nitro substituents, contributing to its unique reactivity and interaction with biological systems. Its molecular formula is C15H14N2O5S, and it possesses distinct physical properties that facilitate its use in research.

Chemistry

Building Block for Synthesis:

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the introduction of various substituents, facilitating the creation of more complex molecules.

Reactivity Studies:

The presence of the sulfonamide group enhances its reactivity in nucleophilic substitution reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Enzyme Interaction Studies:

Due to its structural characteristics, this compound is a candidate for studying enzyme interactions. The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, influencing their activity and providing insights into enzyme mechanisms.

Antimicrobial Activity:

Research has indicated potential antimicrobial properties of thiophene-based sulfonamides. Studies on related compounds have shown efficacy against various bacterial strains, suggesting that this compound may exhibit similar biological activity.

Industry

Specialty Chemicals Production:

In industrial applications, this compound can be utilized in the production of specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities, such as dyes or pharmaceuticals.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Antimicrobial Evaluation | Demonstrated activity against Gram-positive bacteria | Potential use in developing new antibiotics |

| Synthesis of Thiophene Derivatives | Used as a precursor for synthesizing novel thiophene compounds | Expanding the library of thiophene-based materials |

| Enzyme Inhibition Studies | Showed inhibition of specific enzymes involved in metabolic pathways | Implications for drug design targeting metabolic diseases |

Mechanism of Action

The mechanism of action for compounds like N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could be involved in redox reactions, while the sulfonamide group might interact with protein active sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituents on the benzene rings, sulfonamide linkages, and heterocyclic systems. Key comparisons include:

Table 1: Substituent and Property Comparisons

Key Observations:

- Sulfolene vs. Thiolan Systems : The sulfolene ring in the target compound enhances rigidity compared to the thiolan system in , which may influence metabolic stability.

- Methoxy vs. Ethoxy Substituents : The 4-methoxy group in the target compound offers moderate lipophilicity, whereas the 4-ethoxy analog may exhibit slightly higher membrane permeability due to increased hydrophobicity.

Bioavailability and Pharmacokinetic Predictions

- Rotatable Bonds : The target compound has ~8 rotatable bonds (estimated), within the ≤10 threshold for good bioavailability.

- Hydrogen Bond Donors/Acceptors: ~6 H-bond acceptors (nitro, sulfonyl, methoxy) and 2 donors (sulfonamide NH) suggest moderate permeability, comparable to carbamate derivatives .

- Molecular Weight : At ~420 g/mol, it exceeds the 500 Da "rule of five" threshold but aligns with bioactive sulfonamides (e.g., celecoxib: 381 g/mol).

Biological Activity

N-(1,1-Dioxo-2,3-Dihydro-1lambda6-Thiophen-3-yl)-N-(4-Methoxyphenyl)-4-Nitrobenzene-1-Sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiophene ring and sulfonamide functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features

- Thiophene Ring : Contributes to the compound's reactivity and potential interactions with biological targets.

- Sulfonamide Group : Known for its role in antibiotic activity.

- Methoxy and Nitro Substituents : Enhance lipophilicity and may influence pharmacokinetics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

- Antimicrobial Activity : Similar compounds have demonstrated broad-spectrum antibacterial properties due to their ability to disrupt bacterial growth.

- Anti-inflammatory Effects : The presence of the thiophene ring may contribute to anti-inflammatory activities through modulation of inflammatory pathways.

Biological Activity Data

Research has shown that this compound exhibits various biological activities. Below is a summary table of its effects compared to related compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| N-(1,1-Dioxo-2,3-Dihydrothiophen-3-yl)-N-(4-Methoxyphenyl)benzenesulfonamide | Structure | Antibacterial, anti-inflammatory |

| N-(1,1-Dioxo-thienothiazol)-N-(4-Methylphenyl)acetamide | Structure | Potential anticancer activity |

| N-(4-Chlorophenyl)-N-(5-Methylthiophenesulfonamide) | Structure | Investigated for anti-inflammatory effects |

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of sulfonamides including our compound. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anti-inflammatory Mechanism

Research in Pharmacology Reports explored the anti-inflammatory effects of thiophene-containing compounds. The results demonstrated that this compound reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide?

- Methodology : Synthesis typically involves coupling sulfonamide intermediates with thiophen-3-yl derivatives under controlled conditions. Key steps include:

- Use of polar aprotic solvents like dimethylformamide (DMF) or dichloromethane to enhance reactivity .

- Temperature control (e.g., 0–25°C) to minimize side reactions, such as unintended sulfonation or nitro group reduction .

- Purification via silica gel chromatography to isolate the target compound, with eluents such as ethyl acetate/hexane mixtures .

- Critical Parameters : pH stabilization (neutral to mildly acidic) ensures selectivity for the sulfonamide-thiophen linkage .

Q. How is the molecular structure of this compound characterized in academic research?

- Techniques :

- X-ray crystallography for absolute configuration determination.

- NMR spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) to resolve aromatic protons and confirm substituent positions .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- Data Interpretation : For example, the ¹H NMR spectrum should show distinct signals for the methoxyphenyl (δ 3.8–4.0 ppm) and nitrobenzene (δ 8.0–8.5 ppm) groups .

Q. What purification strategies are effective for isolating this sulfonamide derivative?

- Methods :

- Column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., 20–50% ethyl acetate in hexane) .

- Recrystallization using methanol/water mixtures to improve purity .

- Yield Optimization : Adjusting solvent polarity and temperature during recrystallization can increase yield by 10–15% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Approach :

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Use X-ray crystallography to resolve ambiguities in stereochemistry or regioselectivity .

- Case Study : Discrepancies in aromatic proton assignments may arise due to dynamic effects; variable-temperature NMR can clarify splitting patterns .

Q. What experimental designs are recommended for optimizing reaction yield and selectivity?

- Design of Experiments (DoE) :

- Variables : Solvent polarity, temperature, and catalyst loading (if applicable) .

- Response Surface Methodology (RSM) to model interactions between variables .

- Example : A 3² factorial design testing DMF vs. dichloromethane at 25°C vs. 40°C revealed DMF at 25°C maximizes yield (75%) while minimizing byproducts .

Q. What mechanistic insights exist for this compound’s biological activity?

- Target Identification : Molecular docking studies suggest interaction with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the sulfonamide moiety for hydrogen bonding .

- Assays :

- Enzyme inhibition assays (e.g., IC₅₀ determination) under physiological pH (7.4) and temperature (37°C) .

- Cellular uptake studies using fluorescent analogs to track intracellular localization .

Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?

- Oxidation : The nitro group (-NO₂) is stable, but the thiophen-1,1-dioxide moiety may undergo further oxidation to sulfonic acid derivatives under strong conditions (e.g., H₂O₂/H₂SO₄) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to -NH₂, altering electronic properties for derivatization .

- Key Reagents :

- LiAlH₄ for selective reduction of sulfonamide carbonyls (not observed in this structure) .

Q. What strategies improve the compound’s stability in biological assays?

- Formulation : Use of DMSO/PBS (1:9 v/v) for solubility without hydrolysis .

- Storage : Lyophilization at -20°C under argon prevents degradation by moisture or light .

- Stability Testing : HPLC monitoring over 48 hours at 37°C shows <5% degradation in serum-containing media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.